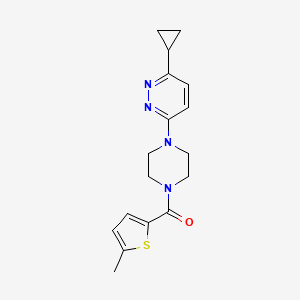
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a novel piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound consists of a piperazine moiety linked to a cyclopropylpyridazine and a methylthiophen group. This unique combination is thought to contribute to its biological properties.
Chemical Formula: C15H18N4S
Molecular Weight: 298.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Microtubule Dynamics : Similar compounds have been reported to affect microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves binding to the colchicine-binding site on β-tubulin, disrupting normal cell division processes .
- Apoptotic Pathways : The compound may sensitize cancer cells to apoptotic signals, enhancing the effectiveness of existing therapies .
Antitumor Activity
Several studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds structurally related to the target compound have demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
Research indicates that piperazine-based compounds exhibit antibacterial and antifungal activities. The synthesis of related compounds has shown effectiveness against several bacterial strains, suggesting that the target compound may also possess similar antimicrobial properties .
Case Studies
- Anticancer Efficacy : A study evaluating a series of piperazine derivatives found that compounds similar to this compound exhibited significant growth inhibition in human tumor xenografts in mouse models . The study emphasized the importance of structural modifications in enhancing biological activity.
- Microtubule Inhibitors : Another investigation into piperazine derivatives revealed their ability to disrupt microtubule dynamics, leading to increased sensitivity of colon cancer cells to apoptosis-inducing agents. This highlights the potential for developing combination therapies using such compounds .
Data Tables
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-2-6-15(23-12)17(22)21-10-8-20(9-11-21)16-7-5-14(18-19-16)13-3-4-13/h2,5-7,13H,3-4,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFTMWBBFLMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













